

Application Note & Protocol: Synthesis of 1-Ethynyl-4-propoxybenzene

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Compound of Interest

Compound Name: 1-Ethynyl-4-propoxybenzene

Cat. No.: B1586923

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Subject: A Validated Protocol for the Synthesis of **1-Ethynyl-4-propoxybenzene** via Sonogashira Cross-Coupling

Executive Summary & Clarification of Nomenclature

This document provides a detailed, field-proven protocol for the synthesis of **1-Ethynyl-4-propoxybenzene**, a valuable terminal alkyne intermediate in the development of pharmaceuticals, organic materials, and molecular probes.^[1]

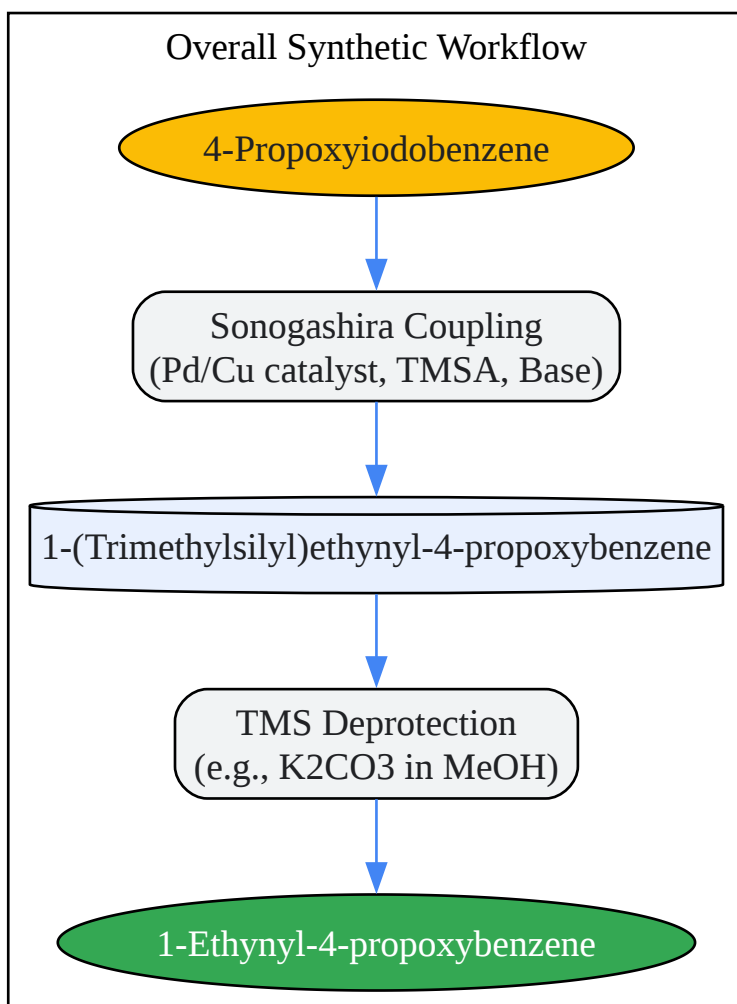
It is critical to establish at the outset a point of chemical nomenclature. The topic provided, "Synthesis of **1-Ethynyl-4-propoxybenzene** from 4-propoxyphenylethyne," describes the synthesis of a compound from itself. **1-Ethynyl-4-propoxybenzene** is the preferred IUPAC name, while 4-propoxyphenylethyne (and variations like 4-propoxyphenylacetylene) is a common synonym for the identical molecule.^{[2][3]} Both names refer to the chemical structure with CAS Number 39604-97-2.^{[3][4]}

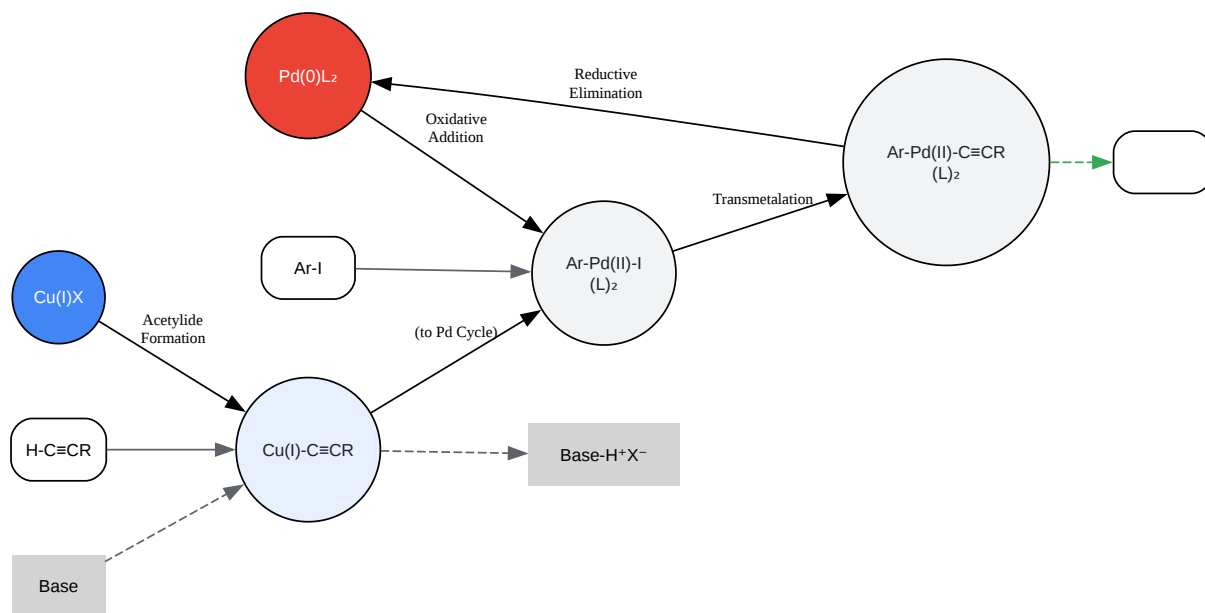
Therefore, this guide reinterprets the user's intent to be the synthesis of this target compound from a logical and commercially available precursor. We present a robust and highly efficient two-step method starting from 4-propoxyiodobenzene. The chosen strategy involves a Sonogashira cross-coupling reaction with a protected acetylene source, followed by a mild deprotection to yield the final product.^[5] This approach is widely adopted for its reliability, mild reaction conditions, and tolerance of various functional groups.^{[1][6]}

Synthetic Strategy Overview

The synthesis is accomplished in two primary stages:

- Step 1: Sonogashira Cross-Coupling: 4-propoxyiodobenzene is coupled with trimethylsilylacetylene (TMSA) using a palladium-copper co-catalyst system. The trimethylsilyl (TMS) group serves as a crucial protecting group for the terminal alkyne. This prevents the highly reactive acetylene from undergoing undesirable side reactions like homocoupling (Glaser coupling) and ensures mono-alkynylation.^{[7][8]}
- Step 2: TMS Deprotection: The resulting 1-(trimethylsilyl)ethynyl-4-propoxybenzene is then treated with a mild reagent to selectively cleave the silicon-carbon bond, liberating the terminal alkyne, **1-Ethynyl-4-propoxybenzene**.





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